molecular formula C29H29N5O2 B2822984 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-29-0

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2822984
CAS No.: 877616-29-0
M. Wt: 479.584
InChI Key: GVHFWDYOSFSHEK-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: shares similarities with other pyrimido[2,1-f]purine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H29N5O2C_{29}H_{29}N_{5}O_{2} with a molecular weight of approximately 479.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a tetrahydropyrimido core and various aromatic substituents.

Property Details
Molecular FormulaC29H29N5O2
Molecular Weight479.6 g/mol
IUPAC Name1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimycobacterial Activity : A study highlighted the compound's potential as an antitubercular agent by inhibiting the enzyme DprE1 in Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) analysis showed that specific substitutions on the purine core are critical for maintaining high anti-TB activity. For instance, derivatives with a naphthalen-2-ylmethyl group at position 7 demonstrated significant activity against Mtb strains with low minimum inhibitory concentrations (MIC) .

Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrate transition states. This mechanism is particularly relevant in the context of its potential therapeutic applications against various diseases where enzyme activity modulation is beneficial .

Psychotropic Effects : Preliminary studies suggest that derivatives of this compound could exhibit anxiolytic and antidepressant-like properties through interactions with serotonin receptors (5-HT1A/5-HT2A/5-HT7). These findings indicate its potential as a candidate for treating mood disorders .

Case Study 1: Antitubercular Activity

In vitro studies demonstrated that derivatives of the compound displayed potent antimycobacterial activity. The most effective derivative had an MIC of 4 μM against Mtb H37Rv. Structural modifications were essential for enhancing efficacy while minimizing cytotoxicity to human cells .

Case Study 2: Serotonin Receptor Interaction

Research involving various analogs revealed that specific substitutions on the purine structure resulted in varying degrees of receptor affinity and selectivity. The most promising candidates showed significant antidepressant effects in animal models .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • DprE1 Inhibition : The compound inhibits DprE1 by binding to its active site, disrupting the biosynthesis of arabinose in Mtb.
  • Serotonergic Modulation : By acting on serotonin receptors, it may alter neurotransmitter dynamics, contributing to its anxiolytic and antidepressant effects.

Properties

CAS No.

877616-29-0

Molecular Formula

C29H29N5O2

Molecular Weight

479.584

IUPAC Name

1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N5O2/c1-20-17-32(16-15-21-9-4-3-5-10-21)28-30-26-25(33(28)18-20)27(35)34(29(36)31(26)2)19-23-13-8-12-22-11-6-7-14-24(22)23/h3-14,20H,15-19H2,1-2H3

InChI Key

GVHFWDYOSFSHEK-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)CCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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